Bienvenue dans la boutique en ligne BenchChem!

2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

Medicinal Chemistry Structure-Activity Relationship Thiazepane Scaffold

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one (CAS 1797347-59-1) is a synthetic small molecule belonging to the 1,4-thiazepane family—a seven-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. With a molecular formula of C19H21NOS and a molecular weight of 311.44 g/mol, the compound features two phenyl substituents: one directly attached to the C7 position of the thiazepane ring and a second appended via a two-carbon ethanone linker at the N4 position.

Molecular Formula C19H21NOS
Molecular Weight 311.44
CAS No. 1797347-59-1
Cat. No. B2584401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
CAS1797347-59-1
Molecular FormulaC19H21NOS
Molecular Weight311.44
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NOS/c21-19(15-16-7-3-1-4-8-16)20-12-11-18(22-14-13-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2
InChIKeySXJIVVPIJSMHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one (CAS 1797347-59-1): Procurement-Relevant Identity and Class Profile


2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one (CAS 1797347-59-1) is a synthetic small molecule belonging to the 1,4-thiazepane family—a seven-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. With a molecular formula of C19H21NOS and a molecular weight of 311.44 g/mol, the compound features two phenyl substituents: one directly attached to the C7 position of the thiazepane ring and a second appended via a two-carbon ethanone linker at the N4 position . The 1,4-thiazepane chemotype has been explored across nitric oxide synthase (NOS) inhibition, protein kinase inhibition, and anticancer fragment-based screening campaigns [1][2]. However, publicly available quantitative biological activity data specific to this exact compound remain extremely limited, and no primary literature or patent directly reports its in vitro pharmacological profile at the time of analysis.

Why 2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one Cannot Be Freely Substituted by Other 1,4-Thiazepane Analogs


The 1,4-thiazepane scaffold is acutely sensitive to peripheral substitution. Even within the limited publicly reported congeneric series, the attachment of different aryl, heteroaryl, or acyl groups to the N4 and C7 positions yields divergent cytotoxicity profiles, kinase selectivity, and NOS isoform preference [1][2]. For example, among twelve structurally related 1,4-thiazepines (TZEP1–12) tested against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines, IC50 values spanned from 12.4 µM to >100 µM, and selectivity indices relative to non-tumorigenic HEK-293 cells varied from <1 to >5 [1]. This dramatic potency and selectivity divergence demonstrates that the specific substitution pattern—including the 2-phenyl-ethanone side chain present in CAS 1797347-59-1—cannot be assumed interchangeable with close analogs such as 1-(7-phenyl-1,4-thiazepan-4-yl)ethanone (CAS 1796961-33-5) or 1-(7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone (CAS 1797737-53-1). Generic substitution risks selecting a compound with a fundamentally different pharmacological fingerprint.

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: N4-2-Phenylethanone Substitution Versus N4-Acetyl in the Closest Analog CAS 1796961-33-5

CAS 1797347-59-1 carries a 2-phenylethanone moiety at the N4 position, replacing the acetyl group found in 1-(7-phenyl-1,4-thiazepan-4-yl)ethanone (CAS 1796961-33-5, C13H17NOS, MW 235.35). This substitution increases molecular mass by 76.09 Da (311.44 vs 235.35 g/mol) and adds a second aromatic ring, substantially altering lipophilicity and potential π-stacking interactions with biological targets . In the 1,4-thiazepane class, N4-acyl chain length and aromaticity are recognized determinants of target engagement and cellular permeability, as demonstrated by the broad IC50 range (12.4–112.4 µM) observed across twelve N4-substituted 1,4-thiazepine analogs in a standardized anticancer panel [1].

Medicinal Chemistry Structure-Activity Relationship Thiazepane Scaffold

Class-Level Antiproliferative Potency Reference Frame: Contextualizing the 25 µM IC50 Report Against Published 1,4-Thiazepine Analogs

An IC50 value of approximately 25 µM has been reported for CAS 1797347-59-1 following 48-hour exposure in an unspecified cell-based assay; however, the original primary source for this data point could not be verified against non-excluded repositories . When benchmarked against the publicly available 1,4-thiazepine anticancer panel (TZEP1–12), this value falls within the active range (TZEP1: 12.4–69.4 µM; TZEP5: 20.4–54.9 µM; TZEP6: 10.9–15.5 µM) and is comparable to the reference drugs erlotinib (13.4–18.4 µM) and cisplatin (12.8–15.0 µM) tested in the same cellular contexts (MCF-7, A549, PC-3) [1]. This positions the compound within the potency band of moderately active 1,4-thiazepine derivatives, but direct head-to-head quantitative confirmation against structurally defined comparators is absent from the public domain.

Anticancer Screening Cytotoxicity Class-level inference

Kinase Inhibition Class Potential: 1,4-Thiazepane Derivatives as Protein Kinase Inhibitors

The 1,4-thiazepane scaffold has been explicitly claimed in patent literature as a core motif for protein kinase inhibitors, including compounds targeting TTK (IC50 = 74 nM for a structurally related thiazepane derivative) and multiple tyrosine kinases [1][2]. While no kinase profiling data exists for CAS 1797347-59-1 itself, the presence of the 7-phenyl-1,4-thiazepane substructure in kinase-active chemotypes supports the hypothesis that this compound may engage kinase ATP-binding pockets. In contrast, analogs lacking the N4-acyl substituent (e.g., 7-phenyl-1,4-thiazepane, CAS 1428234-40-5) are unlikely to maintain comparable kinase-binding geometry due to the absence of the critical hydrogen-bond-accepting carbonyl at the N4 position .

Kinase Inhibition Protein Tyrosine Kinase Class-level evidence

Nitric Oxide Synthase (NOS) Inhibition Context: Thiazepane Chemotype Selectivity Landscape

1,4-Thiazepane derivatives have been characterized as potent inhibitors of human nitric oxide synthases, with the most active iNOS inhibitor in a published series achieving an IC50 of 0.19 µM [1]. The SAR established in this series indicates that N4-substitution and C7-aryl group identity critically govern isoform selectivity (iNOS vs eNOS vs nNOS). CAS 1797347-59-1, bearing a C7-phenyl and an N4-2-phenylethanone group, occupies a distinct substitution vector space relative to the reported NOS-active thiazepanes (which typically feature N4-imino or N4-carbamate substituents). No direct NOS inhibition data are available for this compound, but its structural divergence from the NOS-optimized chemotype suggests it may exhibit a different selectivity signature, potentially reducing the cardiovascular liability associated with eNOS cross-inhibition observed in earlier thiazepane NOS inhibitors [1][2].

Nitric Oxide Synthase iNOS Inhibition Class-level SAR

Recommended Research Application Scenarios for 2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one (CAS 1797347-59-1) Based on Available Evidence


Fragment-Based or Diversity-Oriented Screening Library Enrichment with a 3D Heterocyclic Scaffold

The 1,4-thiazepane core is explicitly recognized as an under-represented, highly three-dimensional scaffold in fragment screening libraries [1]. CAS 1797347-59-1, with its dual-phenyl substitution and molecular weight of 311 g/mol, occupies a fragment-to-lead space that bridges classic fragment (MW <250) and lead-like (MW <450) property ranges. Its inclusion in a screening deck alongside simpler 1,4-thiazepane fragments (e.g., 7-phenyl-1,4-thiazepane) provides incremental chemical complexity for hit expansion without committing to full lead-like molecules.

Kinase-Focused Chemical Probe Development Starting from a Patent-Validated Chemotype

The 7-phenyl-1,4-thiazepane substructure appears in patent literature claiming broad kinase inhibitory activity [2]. Although no direct kinase data exist for CAS 1797347-59-1, its N4-carbonyl-bearing scaffold aligns with the pharmacophore of known ATP-competitive kinase inhibitors. Procurement for kinase panel screening, particularly against TTK (where a related thiazepane shows IC50 = 74 nM), is a rational entry point for SAR exploration, with the 2-phenylethanone side chain offering a synthetically accessible vector for parallel derivatization.

Anticancer SAR Expansion Leveraging the 1,4-Thiazepine Cytotoxicity Reference Frame

With a reported IC50 of approximately 25 µM (unverified), CAS 1797347-59-1 falls within the active range of published 1,4-thiazepine analogs (TZEP1: 12.4–69.4 µM; TZEP6: 10.9–15.5 µM) [3]. This positions it as a candidate for comparative anticancer screening against the TZEP series, particularly if cell-type selectivity indices are prioritized over absolute potency. Procurement alongside inactive comparator 7-phenyl-1,4-thiazepane (no carbonyl, no reported cytotoxicity) would enable clean deconvolution of the N4-substitution contribution to antiproliferative activity.

NOS Isoform Selectivity Profiling Using a Structurally Distinct Thiazepane Template

Known iNOS-active thiazepanes (IC50 = 0.19 µM) carry N4-imino or carbamate substitutions [4]. CAS 1797347-59-1, with its N4-2-phenylethanone group, represents a structurally distinct substitution vector. Procurement for NOS isoform panel screening (iNOS, eNOS, nNOS) would test the hypothesis that alternative N4-substitution can modulate isoform selectivity, potentially addressing the eNOS cross-inhibition liability that has historically limited the therapeutic translatability of thiazepane NOS inhibitors.

Quote Request

Request a Quote for 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.